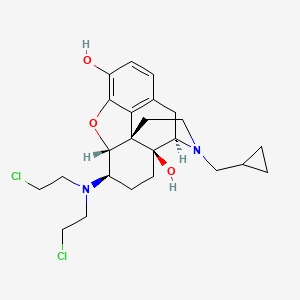
Chlornaltrexamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlornaltrexamine, also known as this compound, is a useful research compound. Its molecular formula is C24H32Cl2N2O3 and its molecular weight is 467.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Mechanism and Effects
Irreversible Antagonism
β-Chlornaltrexamine operates by forming a covalent bond with opioid receptors, leading to long-lasting antagonistic effects. This characteristic allows researchers to study opioid receptor dynamics without the interference of reversible antagonists, which can be displaced by agonists during experiments. Studies have shown that β-CNA effectively depletes spare receptors in cell lines expressing human MOR, which is crucial for understanding receptor pharmacodynamics and the intrinsic efficacy of various agonists .
Mixed Agonist-Antagonist Activity
While primarily an antagonist, β-CNA exhibits some mixed agonist-antagonist activity at the MOR and KOR. This dual functionality has been explored in research aimed at understanding pain modulation and tolerance mechanisms associated with opioid use . The compound's ability to induce analgesic effects while blocking receptor activity provides a unique avenue for studying pain pathways and potential treatments for opioid-induced side effects.
Opioid Receptor Studies
β-Chlornaltrexamine has been utilized extensively in studies examining the role of opioid receptors in pain modulation and tolerance development. For instance, it has been used to assess the efficacy of various opioid agonists by measuring their effects in the presence of β-CNA, allowing researchers to determine the functional reserve of opioid receptors .
Analgesic Research
Research involving β-CNA has indicated its potential role in analgesic pathways. In particular, studies have shown that β-CNA can alter the analgesic effects of other opioids, providing insights into how different opioids interact within the central nervous system . This interaction is critical for developing new analgesics that minimize tolerance and dependence.
Tolerance Mechanisms
The compound has been instrumental in elucidating mechanisms behind opioid tolerance. For example, experiments have demonstrated that chronic exposure to opioids leads to adaptations that reduce their effectiveness, which can be studied using β-CNA to block receptor activity and observe resultant changes in tolerance levels . This research is vital for understanding how to mitigate tolerance development in clinical settings.
Case Studies
Propiedades
Número CAS |
67025-94-9 |
|---|---|
Fórmula molecular |
C24H32Cl2N2O3 |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C24H32Cl2N2O3/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15/h3-4,15,17,19,22,29-30H,1-2,5-14H2/t17-,19-,22+,23+,24-/m1/s1 |
Clave InChI |
OSLQQDMGHVQLCH-HRMPSQMFSA-N |
SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |
SMILES isomérico |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N(CCCl)CCCl)OC5=C(C=C4)O)O |
SMILES canónico |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |
Números CAS relacionados |
67025-98-3 (hydrochloride) |
Sinónimos |
6 beta-(N,N-bis(2-chloroethyl)amino)-17-(cyclopropylmethyl)-4,5 alpha-epoxy-3,14-dihydroxy morphinan alpha-chlornaltrexamine beta-chlornaltrexamine beta-chloronaltrexamine beta-CNA chlornaltrexamine chlornaltrexamine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















